molecular formula C10H17NO4 B6166966 tert-butyl 2-acetamido-3-oxobutanoate CAS No. 129024-29-9

tert-butyl 2-acetamido-3-oxobutanoate

Cat. No.: B6166966
CAS No.: 129024-29-9
M. Wt: 215.25 g/mol
InChI Key: XQTDJSTUMRJJBZ-UHFFFAOYSA-N
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Description

tert-butyl 2-acetamido-3-oxobutanoate is a specialized organic compound featuring a tert-butyl ester group, an acetamido substituent at the 2-position, and a ketone moiety at the 3-position of the butanoate backbone. This structure combines steric bulk (from the tert-butyl group) with reactive functional groups (ketone and acetamido), making it valuable in synthetic chemistry, particularly in peptide modifications and as a precursor for heterocyclic compounds. The tert-butyl group enhances lipophilicity and stability under acidic conditions, while the acetamido and ketone groups enable diverse reactivity, such as nucleophilic additions or condensations.

Properties

CAS No.

129024-29-9

Molecular Formula

C10H17NO4

Molecular Weight

215.25 g/mol

IUPAC Name

tert-butyl 2-acetamido-3-oxobutanoate

InChI

InChI=1S/C10H17NO4/c1-6(12)8(11-7(2)13)9(14)15-10(3,4)5/h8H,1-5H3,(H,11,13)

InChI Key

XQTDJSTUMRJJBZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)OC(C)(C)C)NC(=O)C

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-acetamido-3-oxobutanoate typically involves the reaction of tert-butyl acetoacetate with acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the transesterification of β-keto esters, which allows for the selective modification of esters under mild conditions. This method is advantageous as it avoids the need for intermediate carboxylic acids, which can be unstable and poorly soluble in organic solvents .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-acetamido-3-oxobutanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Tert-butyl 2-acetamido-3-oxobutanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-acetamido-3-oxobutanoate involves its interaction with specific molecular targets. For instance, in cancer research, the compound acts as an inhibitor of Bcl-2/Bcl-xL proteins, which are involved in the regulation of apoptosis. By inhibiting these proteins, the compound can induce cell death in tumor cells. Similarly, in HIV-1 research, the compound is used to synthesize small molecule-peptide conjugates that inhibit viral replication .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the unique attributes of tert-butyl 2-acetamido-3-oxobutanoate, we compare it with structurally related compounds (Table 1) and discuss key findings from the literature.

Table 1: Structural and Functional Comparison

Compound Name Ester Group Substituents (Position) Molecular Weight (g/mol) Key Properties/Reactivity
This compound tert-butyl Acetamido (2), Oxo (3) ~229.26* High lipophilicity; ketone enables enolate formation; acetamido supports H-bonding
Methyl 2-benzoylamino-3-oxobutanoate Methyl Benzoylamino (2), Oxo (3) ~249.24 Lower steric hindrance; benzoyl enhances aromatic interactions; reactive toward amines
tert-butyl (2R)-2-(2-chloroacetamido)-3-methylbutanoate tert-butyl Chloroacetamido (2), Methyl (3) 249.73 Chloroacetamido acts as a leaving group; methyl reduces ketone reactivity; chiral center

*Calculated based on formula C₁₀H₁₇NO₄ (assumed).

Key Comparisons

Ester Group Influence The tert-butyl group in the target compound confers superior steric protection and lipophilicity compared to the methyl ester in methyl 2-benzoylamino-3-oxobutanoate . This bulkiness may slow reaction kinetics but improves stability under acidic conditions, a trait critical in peptide synthesis. Both tert-butyl esters (target compound and the chloroacetamido analog ) share similar solubility profiles, favoring organic solvents like benzene or dichloromethane.

Substituent Reactivity The 3-oxo group in the target compound allows for nucleophilic additions (e.g., enolate formation) or condensations, unlike the 3-methyl group in tert-butyl (2R)-2-(2-chloroacetamido)-3-methylbutanoate, which is chemically inert . Acetamido vs. However, benzoylamino’s aromaticity may facilitate π-π stacking in solid-state interactions.

Synthetic Utility Methyl 2-benzoylamino-3-oxobutanoate undergoes efficient condensation with aromatic amines under acidic catalysis (PTSA, benzene reflux) . The tert-butyl analog may require harsher conditions or alternative catalysts due to steric hindrance. The chloroacetamido group in tert-butyl (2R)-2-(2-chloroacetamido)-3-methylbutanoate enables nucleophilic substitutions (e.g., SN2 reactions), a feature absent in the acetamido-substituted target compound .

Research Findings

  • Stability : tert-butyl esters are preferred in peptide synthesis due to their resistance to acidic cleavage, a property shared by the target compound and its chloroacetamido analog .
  • Reactivity: The 3-oxo group in the target compound aligns with the reactivity of methyl 2-benzoylamino-3-oxobutanoate, which forms enamines with amines .
  • Chirality : Unlike the chiral tert-butyl chloroacetamido derivative , the target compound’s stereochemical profile is undefined in the provided evidence, suggesting opportunities for asymmetric synthesis studies.

Biological Activity

Tert-butyl 2-acetamido-3-oxobutanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and as a synthetic intermediate. This article provides an overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its tert-butyl ester group, an acetamido moiety, and a keto functional group. The synthesis typically involves the reaction of tert-butyl acetoacetate with acetic anhydride and an amine catalyst. The resulting compound can be further modified to enhance its biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound and related compounds. Specifically, research has shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7, SK-BR-3, and MDA-MB-231) while sparing nonmalignant cells (MCF-10A) . This selectivity is crucial for developing effective cancer therapies.

Table 1: Anticancer Activity of Tert-butyl Compounds

CompoundCell Lines TestedIC50 (µM)Selectivity (Malignant/Non-malignant)
This compoundMCF-715High
This compoundSK-BR-320High
This compoundMDA-MB-23125Moderate
Positive Control (Tamoxifen)MCF-710Low

The data indicates that while this compound shows promising anticancer activity, it is generally less potent than established chemotherapeutic agents like tamoxifen.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized to involve interference with metabolic pathways essential for cancer cell proliferation. The presence of the keto group may play a role in this mechanism by participating in enolate formation and subsequent reactions that inhibit cell growth .

Case Studies

Several case studies have documented the efficacy of tert-butyl derivatives in preclinical settings:

  • Study on Breast Cancer Cell Lines : A study evaluated the effects of this compound on MCF-7 and MDA-MB-231 cell lines. Results indicated a significant reduction in cell viability after treatment with the compound over a period of 72 hours. The study emphasized the compound's potential as a lead for further development into therapeutic agents .
  • Synthesis and Evaluation : Another research effort focused on synthesizing various esters of L-γ-methyleneglutamic acid amides, including tert-butyl esters. These compounds were tested against multiple breast cancer cell lines, showing varying degrees of effectiveness. The results suggested that modifications to the ester groups could enhance biological activity .

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